1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phthalazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Shares the triazolo and pyrimidine rings, offering comparable chemical properties.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- is unique due to its specific combination of triazolo and phthalazine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87539-85-3 |
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Molecular Formula |
C19H17N5O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)morpholine |
InChI |
InChI=1S/C19H17N5O/c1-2-6-14(7-3-1)17-20-21-18-15-8-4-5-9-16(15)19(22-24(17)18)23-10-12-25-13-11-23/h1-9H,10-13H2 |
InChI Key |
FFXVMDJRDNDICF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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